molecular formula C20H31NO3 B136368 5-O-Methyldihydrotetrabenazine CAS No. 152404-97-2

5-O-Methyldihydrotetrabenazine

Cat. No.: B136368
CAS No.: 152404-97-2
M. Wt: 333.5 g/mol
InChI Key: GWNKOGCQUQKSHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-O-Methyldihydrotetrabenazine is a derivative of tetrabenazine, a compound known for its ability to inhibit the vesicular monoamine transporter 2 (VMAT2). This inhibition leads to the depletion of monoamine neurotransmitters such as dopamine, serotonin, and norepinephrine from nerve terminals. This compound is primarily used in scientific research to study the distribution and function of VMAT2 in the brain .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methoxytetrabenazine involves several steps, starting from the precursor tetrabenazine. The key steps include:

Industrial Production Methods: Industrial production of methoxytetrabenazine follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: 5-O-Methyldihydrotetrabenazine undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of methoxytetrabenazine .

Scientific Research Applications

5-O-Methyldihydrotetrabenazine has several scientific research applications, including:

Mechanism of Action

5-O-Methyldihydrotetrabenazine exerts its effects by inhibiting VMAT2, a proton-dependent antiporter responsible for loading monoamine neurotransmitters into synaptic vesicles. This inhibition leads to the depletion of neurotransmitters such as dopamine, serotonin, and norepinephrine from nerve terminals, thereby reducing their release into the synapse. This mechanism is particularly useful in the treatment of hyperkinetic movement disorders .

Comparison with Similar Compounds

5-O-Methyldihydrotetrabenazine’s unique properties and applications make it a valuable compound in scientific research, particularly in the fields of neuroscience and drug development.

Properties

CAS No.

152404-97-2

Molecular Formula

C20H31NO3

Molecular Weight

333.5 g/mol

IUPAC Name

2,9,10-trimethoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine

InChI

InChI=1S/C20H31NO3/c1-13(2)8-15-12-21-7-6-14-9-19(23-4)20(24-5)10-16(14)17(21)11-18(15)22-3/h9-10,13,15,17-18H,6-8,11-12H2,1-5H3

InChI Key

GWNKOGCQUQKSHT-UHFFFAOYSA-N

SMILES

CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1OC)OC)OC

Canonical SMILES

CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1OC)OC)OC

Synonyms

(11C)TBZOMe
1,3,4,6,7,11b-hexahydro-2,9,10-trimethoxy-3-(2-methylpropyl)-2H-benzo(a)quinolizine
5-O-methyldihydrotetrabenazine
5-O-methyldihydrotetrabenazine, (11)C-labeled 2-methoxy
methoxytetrabenazine
TBZOMe

Origin of Product

United States

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